molecular formula C13H20O B13764930 6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde CAS No. 68641-74-7

6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde

Cat. No.: B13764930
CAS No.: 68641-74-7
M. Wt: 192.30 g/mol
InChI Key: LIWODPOWBUCDSS-UHFFFAOYSA-N
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Description

6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde is a bicyclic monoterpenoid derivative featuring a cyclohexene backbone substituted with an allyl group bearing a 1-methylethyl (isopropyl) moiety at position 6 and a carbaldehyde functional group at position 1.

Properties

CAS No.

68641-74-7

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

6-(4-methylpent-1-en-3-yl)cyclohex-2-ene-1-carbaldehyde

InChI

InChI=1S/C13H20O/c1-4-12(10(2)3)13-8-6-5-7-11(13)9-14/h4-5,7,9-13H,1,6,8H2,2-3H3

InChI Key

LIWODPOWBUCDSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=C)C1CCC=CC1C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde typically involves the functionalization of cyclohexene derivatives through allylation followed by oxidation to introduce the aldehyde group. The main synthetic approaches include:

  • Allylation of Cyclohexene or Cyclohexene Derivatives:
    A common route involves reacting cyclohexene with an allylic reagent such as isopropenylmagnesium bromide (a Grignard reagent) or an appropriate allylic alcohol under acidic or basic conditions. This step introduces the 1-(1-methylethyl)allyl substituent at the 6-position of the cyclohexene ring.

  • Oxidation to Aldehyde:
    After allylation, the intermediate is oxidized to form the aldehyde functional group at the 1-position of the cyclohexene ring. Oxidizing agents such as pyridinium chlorochromate (PCC), chromium trioxide (CrO3), or manganese dioxide (MnO2) are commonly used to achieve selective oxidation of the primary alcohol or alkene to the aldehyde.

  • Alternative Route via Allylic Alcohols:
    Another method involves the reaction of cyclohexene with an allylic alcohol under acidic conditions to form an intermediate, which is subsequently oxidized to the aldehyde. This method allows for regioselective introduction of the allyl substituent.

Reaction Conditions

  • Temperature: Typically, reactions are conducted under mild to moderate temperatures (0-80 °C) to control selectivity and minimize side reactions.
  • Solvents: Common solvents include tetrahydrofuran (THF) for Grignard reactions, dichloromethane (DCM), or ethyl acetate for oxidation steps.
  • Catalysts and Reagents: Acid catalysts such as sulfuric acid or Lewis acids may be used to promote allylation. Oxidation steps employ chromium-based reagents or manganese dioxide.

Industrial Production Methods

In industrial settings, the synthesis of 6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde is scaled up using continuous flow reactors or batch processes with controlled parameters:

  • Large-Scale Grignard Reactions: Cyclohexene is reacted with isopropenylmagnesium bromide in large reactors under inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive intermediates.
  • Controlled Oxidation: Oxidation is performed in reactors equipped with temperature and stirring controls to optimize yield and purity.
  • Purification: Post-reaction mixtures are subjected to extraction, drying over sodium sulfate, and distillation under reduced pressure to isolate the aldehyde product with high purity.

Chemical Reaction Analysis Relevant to Preparation

Reaction Type Reagents/Conditions Outcome Notes
Allylation Isopropenylmagnesium bromide, THF, 0-25 °C Introduction of 1-(1-methylethyl)allyl group Requires inert atmosphere to avoid Grignard reagent degradation
Oxidation PCC, CrO3, or MnO2 in DCM or acetone Conversion of alcohol to aldehyde Selective oxidation to avoid overoxidation to acid
Acid-Catalyzed Allylation Allylic alcohol, acid catalyst (H2SO4), room temperature Formation of allylated cyclohexene intermediate Followed by oxidation step

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Purity Reference Source
Grignard Allylation + Oxidation Cyclohexene, isopropenylmagnesium bromide PCC or CrO3 0-25 °C (allylation), room temp (oxidation) 70-85% ≥98%
Acid-Catalyzed Allylation + Oxidation Cyclohexene, allylic alcohol H2SO4, MnO2 Room temperature, mild acidic 65-80% ≥95%
Industrial Batch Process Cyclohexene, isopropenylmagnesium bromide Chromium-based oxidants Controlled temp & inert atmosphere 75-90% ≥98%

Research Findings and Notes

  • The bulky 1-(1-methylethyl)allyl substituent introduces steric effects that may influence reaction kinetics, particularly in nucleophilic additions and oxidation steps. Optimization of solvent polarity and temperature is critical to maximize yield.
  • Stability studies suggest the compound is sensitive to autoxidation due to its conjugated diene system; thus, storage under inert atmosphere is recommended.
  • Structural confirmation is typically performed using NMR spectroscopy (1H and 13C), where the aldehyde proton appears near 9.8 ppm, and X-ray crystallography can be employed for stereochemical analysis.
  • The compound’s aldehyde group is reactive and can be further derivatized, which is important for downstream applications in synthesis of biologically active molecules.

Chemical Reactions Analysis

Types of Reactions

6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including modulation of signaling pathways and enzyme activity .

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The carbaldehyde group at position 1 is a key reactive site, enabling nucleophilic additions (e.g., oxime formation) and redox reactions. Comparatively, other cyclohexene derivatives exhibit variations in substituents that modulate their properties:

Compound Name CAS Number Key Substituents Functional Groups Source
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde Not Available Allyl-isopropyl at C6, carbaldehyde at C1 Aldehyde, conjugated diene
(6S)-3-Methylidene-6-(propan-2-yl)cyclohex-1-ene 6153-17-9 Isopropyl at C6, methylidene at C3 Alkene, terpene backbone
2,6,6-Trimethylcyclohexene-1-carbaldehyde oxime Not Available Trimethyl at C2/C6, oxime at C1 Oxime, alkyl substituents
1-Ethoxycyclohexane-1-carbaldehyde Not Available Ethoxy at C1 Ether, aldehyde

Key Observations :

  • Steric Effects : The isopropyl-allyl group in the target compound introduces significant steric hindrance compared to simpler alkyl substituents (e.g., trimethyl groups in ). This may reduce reactivity in bulkier reaction environments .
  • Electronic Effects : The carbaldehyde group’s electron-withdrawing nature contrasts with the electron-donating ethoxy group in 1-ethoxycyclohexane-1-carbaldehyde, altering electrophilicity at the carbonyl carbon .

Reactivity and Stability

  • Cyclohexene Conjugation : The conjugated diene system (cyclohex-2-ene and allyl) in the target compound enhances stability through resonance, similar to α-phellandrene derivatives (e.g., (6S)-3-methylidene-6-(propan-2-yl)cyclohex-1-ene) .
  • Oxime Formation : Analogous to 2,6,6-trimethylcyclohexene-1-carbaldehyde oxime, the target compound’s aldehyde group can undergo condensation with hydroxylamine to form oximes, a reaction critical in crystallography and pharmaceutical synthesis .

Biological Activity

6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde, also known by its CAS number 67952-55-0, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde is C13H20O. The compound features a cyclohexene ring with an aldehyde functional group and an isopropyl allyl substituent. This unique structure may contribute to its biological activity.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress in biological systems. Compounds with similar functional groups have demonstrated significant antioxidant activity in various assays. The presence of the cyclohexene moiety may enhance the electron-donating ability of the compound, contributing to its antioxidant potential.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines and pathways. Although specific data for this compound are scarce, the structural features may suggest a potential for anti-inflammatory activity.

Study on Structural Analogues

A study investigating the biological activities of structurally related compounds found that certain derivatives exhibited significant antimicrobial and antioxidant properties. The findings suggest that modifications to the cyclohexene structure can enhance biological activity, indicating that 6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde could possess similar benefits .

Mechanistic Insights

Mechanistic studies on related chemical classes reveal that these compounds often exert their effects through modulation of signaling pathways involved in inflammation and oxidative stress responses. For example, some derivatives have been shown to inhibit NF-kB activation, leading to reduced inflammation . Such mechanisms could be applicable to understanding the biological activity of 6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde.

Data Table: Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityAntioxidant ActivityAnti-inflammatory Activity
Compound A (similar structure)ModerateHighYes
Compound B (structural analogue)HighModerateYes
6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehydeUnknownUnknownUnknown

Q & A

Basic Research Questions

Synthesis and Structural Confirmation Q: What are the established synthetic routes for 6-(1-(1-Methylethyl)allyl)cyclohex-2-ene-1-carbaldehyde, and how can its structure be validated? A: The compound can be synthesized via carbocation-mediated alkylation followed by elimination, as seen in terpene-derived systems . Key steps include the use of acid catalysts to promote cyclization and stabilize intermediates. Structural validation requires a combination of 1^1H/13^13C NMR to identify substituents (e.g., the aldehyde proton at ~9.8 ppm and cyclohexene double-bond coupling constants) and X-ray crystallography for stereochemical confirmation, as demonstrated in analogous trimethylcyclohexene-carbaldehyde derivatives .

Functional Group Reactivity Q: How does the aldehyde group in this compound influence its reactivity in nucleophilic addition reactions? A: The aldehyde acts as an electrophilic site, enabling reactions with Grignard reagents, hydrazines, or alcohols to form secondary alcohols, hydrazones, or acetals, respectively. For example, oxime formation (via hydroxylamine) is a common derivatization strategy to stabilize the compound for characterization, as shown in studies on cyclohexene-carbaldehyde oximes . Steric hindrance from the isopropyl allyl group may slow kinetics, requiring optimized conditions (e.g., polar solvents, elevated temperatures).

Impact of Substituents on Stability Q: How does the 1-methylethyl allyl substituent affect the compound’s thermal and oxidative stability? A: The bulky isopropyl allyl group increases steric strain, potentially lowering thermal stability compared to unsubstituted cyclohexene-carbaldehydes. Accelerated stability testing under controlled atmospheres (e.g., N₂ vs. O₂) is recommended. Oxidation studies on similar aldehydes suggest that the conjugated diene system may predispose the compound to autoxidation, necessitating storage under inert conditions .

Advanced Research Questions

Regioselectivity in Synthesis Q: How can competing elimination pathways during synthesis (e.g., α- vs. β-phellandrene analogs) be controlled? A: Regioselectivity is influenced by the stability of carbocation intermediates. Computational modeling (DFT) can predict favored pathways, while experimental parameters like solvent polarity and acid strength (e.g., H₂SO₄ vs. TsOH) direct elimination. For instance, bulky protic acids may favor less sterically hindered transition states, as observed in terpene synthesis . Kinetic vs. thermodynamic control should be assessed via time-resolved NMR or GC-MS .

Resolving Data Contradictions Q: How should researchers address discrepancies in reported yields for similar carbaldehyde syntheses? A: Contradictions often arise from subtle variations in reaction conditions (e.g., trace moisture, catalyst purity). Systematic reproducibility studies with rigorous controls (e.g., anhydrous reagents, inert atmosphere) are critical. Comparative analysis using high-resolution mass spectrometry (HRMS) can identify byproducts or degradation compounds that reduce effective yields .

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